TAN-67: A Technical Guide to a Selective Delta-Opioid Agonist
TAN-67: A Technical Guide to a Selective Delta-Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67, a non-peptidic small molecule, has emerged as a potent and highly selective agonist for the delta-opioid receptor (δ-opioid receptor). Its unique pharmacological profile, distinct from traditional opioid analgesics that primarily target the mu-opioid receptor, has positioned it as a compound of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of TAN-67, detailing its receptor binding and functional activity, the intricate signaling pathways it modulates, and standardized protocols for its preclinical evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of selective delta-opioid receptor agonists.
Introduction
The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central and peripheral nervous systems for modulating pain, mood, and other physiological processes.[1] Unlike mu-opioid receptor agonists, which are associated with significant side effects such as respiratory depression, dependence, and constipation, selective delta-opioid agonists like TAN-67 offer the potential for potent analgesia with a more favorable safety profile.[2] TAN-67, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, was developed through rational drug design.[3] This guide will delve into the technical aspects of TAN-67's pharmacology, providing the necessary data and methodologies to facilitate further research and development.
Receptor Binding Profile of TAN-67
The affinity and selectivity of TAN-67 for the delta-opioid receptor have been extensively characterized through radioligand binding assays. These studies consistently demonstrate its high potency and remarkable selectivity over other opioid receptor subtypes.
Quantitative Binding Data
The following table summarizes the binding affinity (Ki) of TAN-67 for human delta- and mu-opioid receptors.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (δ/μ) | Reference |
| Human δ-opioid | TAN-67 | 0.647 | >1000-fold | [4] |
| Human μ-opioid | TAN-67 | >1000 | [4] |
Table 1: Binding Affinity of TAN-67 for Human Opioid Receptors
Functional Activity of TAN-67
TAN-67 acts as a full agonist at the delta-opioid receptor, initiating a cascade of intracellular signaling events. Its functional potency has been primarily assessed through its ability to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Functional Data
The following table summarizes the functional potency (EC50) of TAN-67 in inhibiting forskolin-stimulated cAMP accumulation in cells expressing human delta- and mu-opioid receptors.
| Cell Line | Receptor Expressed | Assay | EC50 (nM) | Reference |
| CHO | Human δ-opioid | cAMP Inhibition | 1.72 | |
| B82 Mouse Fibroblast | Human μ-opioid | cAMP Inhibition | 1520 |
Table 2: Functional Potency of TAN-67 at Human Opioid Receptors
Signaling Pathways of the Delta-Opioid Receptor
Activation of the delta-opioid receptor by an agonist like TAN-67 triggers a complex network of intracellular signaling pathways. These pathways are primarily mediated by the activation of inhibitory G-proteins (Gαi/o) and can also involve G-protein-independent mechanisms, such as β-arrestin recruitment.
G-Protein Dependent Signaling
Upon agonist binding, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins of the Gαi/o family. This results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to the delta-opioid receptor can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades. Some studies suggest that TAN-67 exhibits biased agonism, with a lower efficacy for β-arrestin recruitment compared to other delta-opioid agonists, which may contribute to its favorable side-effect profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of TAN-67.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of TAN-67 for the delta-opioid receptor.
Materials:
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Cell membranes prepared from cells expressing the human delta-opioid receptor.
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[³H]-Naltrindole (specific activity ~30-60 Ci/mmol).
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TAN-67.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
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96-well microplates.
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation fluid.
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Liquid scintillation counter.
Procedure:
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Prepare serial dilutions of TAN-67 in assay buffer.
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In a 96-well plate, add in the following order:
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50 µL of assay buffer (for total binding) or unlabeled naltrindole (10 µM final concentration, for non-specific binding) or TAN-67 dilution.
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50 µL of [³H]-Naltrindole (final concentration ~1 nM).
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100 µL of cell membrane suspension (10-20 µg protein per well).
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Incubate the plate at 25°C for 60 minutes with gentle agitation.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters three times with 3 mL of ice-cold wash buffer.
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Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.
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Measure the radioactivity using a liquid scintillation counter.
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Calculate the specific binding by subtracting non-specific binding from total binding.
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Determine the IC₅₀ value of TAN-67 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a functional assay to measure the inhibitory effect of TAN-67 on adenylyl cyclase activity.
Materials:
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Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor.
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TAN-67.
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Forskolin.
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3-isobutyl-1-methylxanthine (IBMX).
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Cell culture medium.
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cAMP assay kit (e.g., ELISA or HTRF-based).
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96-well cell culture plates.
Procedure:
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Seed CHO-δ-opioid receptor cells in 96-well plates and grow to confluence.
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Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) in serum-free medium for 15 minutes at 37°C.
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Add varying concentrations of TAN-67 to the wells and incubate for 15 minutes at 37°C.
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Stimulate the cells with forsklin (an adenylyl cyclase activator, e.g., 10 µM) and incubate for a further 15 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
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Plot the cAMP concentration against the log concentration of TAN-67 to determine the IC₅₀ value.
In Vivo Analgesia Assessment: Mouse Tail-Flick Test
This protocol describes a common method to evaluate the antinociceptive effects of TAN-67 in mice.
Materials:
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Male ICR mice (20-25 g).
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TAN-67 dissolved in a suitable vehicle (e.g., saline).
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Tail-flick analgesia meter.
Procedure:
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Acclimatize the mice to the testing environment and the restraining device.
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Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail (approximately 3-4 cm from the tip). The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
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Administer TAN-67 or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal).
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Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
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Express the analgesic effect as the percentage of the maximum possible effect (%MPE) calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Conclusion
TAN-67 stands out as a highly selective and potent delta-opioid receptor agonist with a promising preclinical profile. Its distinct mechanism of action, primarily through the Gαi/o pathway with potentially biased signaling away from β-arrestin recruitment, suggests a therapeutic potential for pain management and possibly other CNS disorders with a reduced risk of the adverse effects associated with conventional opioids. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the pharmacology of TAN-67 and to accelerate the development of the next generation of delta-opioid-based therapeutics.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. G-protein coupling of delta-opioid receptors in brains of mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
